

Lascufloxacin synthesis route Kyorin Pharmaceutical

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Compound Focus: Lascufloxacin Hydrochloride

CAS No.: 1433857-09-0

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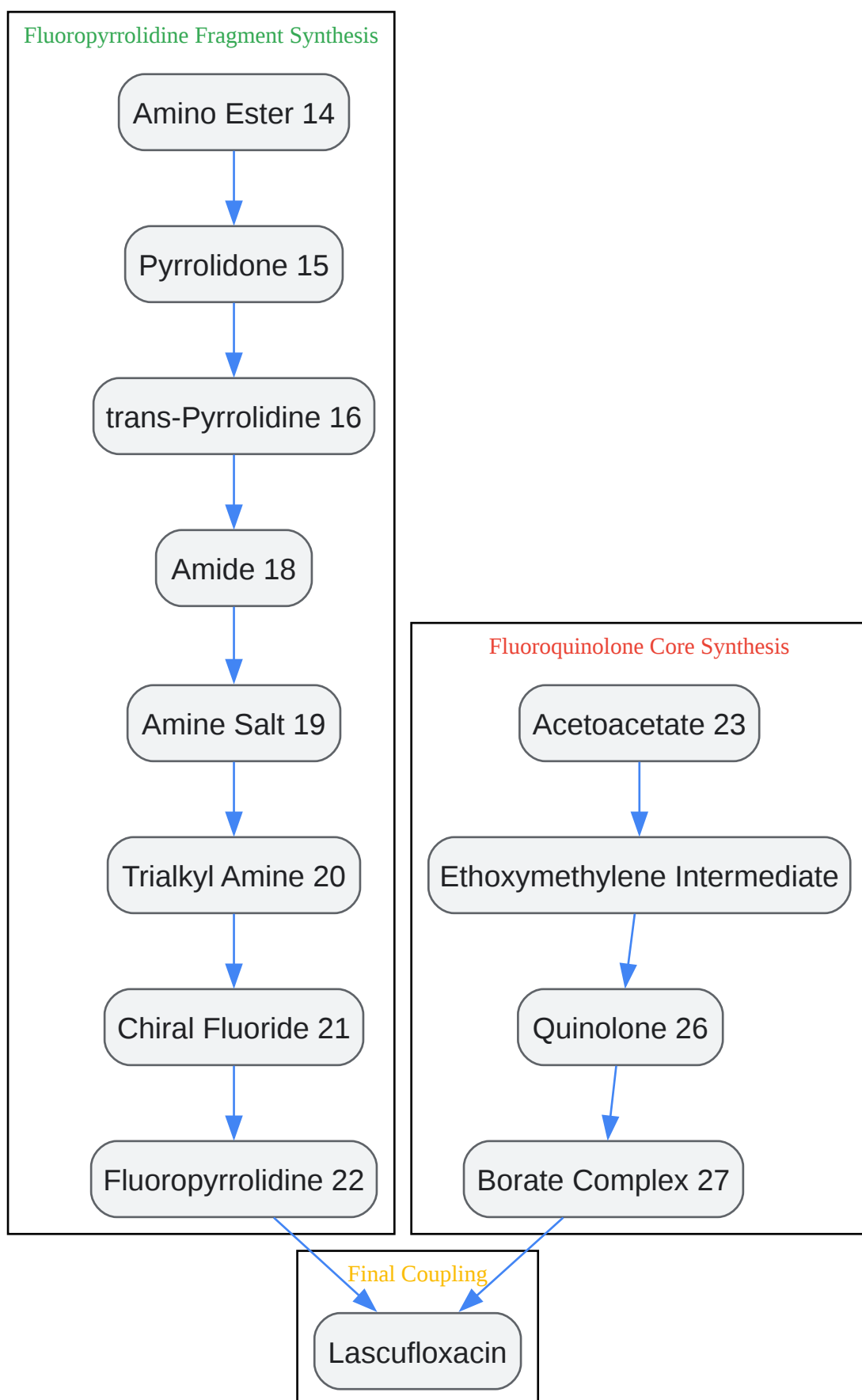
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Overview of the Synthetic Strategy

The synthesis, designed for a kilogram scale, is a convergent process that involves the separate preparation of two key building blocks before their final union [1] [2]:

- **The Syn-Disubstituted Fluoropyrrolidine Fragment:** This moiety provides the stereochemical complexity at the 7-position of the quinolone core.
- **The Fluoroquinolone Core:** This is constructed from a commercial acetoacetate building block.

The diagram below illustrates the complete synthetic workflow.



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Complete synthesis workflow of Lascufloxacin, showing parallel construction of key fragments and final coupling.

Key Steps in Pyrrolidine Fragment Synthesis

The synthesis of the fluoropyrrolidine fragment begins with amino ester **14** and proceeds through several stereocontrolled steps [1] [2]:

Step	Reaction	Key Reagent/Condition	Outcome / Intermediate
1	Amine Protection	Cbz (Benzyl chloroformate)	Protects the secondary amine for subsequent reactions.
2	Ring Formation	Claisen Condensation	Forms pyrrolidone 15 (75% yield).
3	Asymmetric Hydrogenation	Ru catalyst, (S)-BINAP ligand	Installs stereochemistry to produce trans-pyrrolidine 16 .
4	Ester Saponification & Coupling	1. Hydrolysis 2. Coupling with Cyclopropylamine	Forms crystalline amide 18 (60% yield over 3 steps from 15).
5	Amide Reduction	Borane-THF complex	Reduces amide to amine, isolated as HCl salt.
6	Amine Protection	Benzyl group	Protects the new amine as trialkyl amine 20 .
7	Fluorination with Inversion	Perfluoro-1-octanesulfonyl fluoride (POSF)	Produces chiral fluoride 21 with inverted stereochemistry.
8	Deprotection & Salt Formation	Hydrogenation, Acid	Removes benzyl group to give final fluoropyrrolidine fragment 22 .

The mechanism of the **amide coupling step (Step 4)** is noteworthy [2]:

- **Activation:** The carboxylic acid is first activated by a carbodiimide reagent (e.g., DCC or EDC) to form an reactive O-acylisourea intermediate.
- **Transesterification:** This intermediate reacts with hydroxybenzotriazole (HOBT) to form a more stable HOBT ester.
- **Aminolysis:** The cyclopropylamine attacks the HOBT ester, displacing HOBT and forming the final amide bond in **18**.

Construction of the Fluoroquinolone Core

The quinolone core is built from commercial acetoacetate **23** through these key transformations [1] [2]:

Step	Reaction	Key Reagent/Condition	Outcome / Intermediate
1	Condensation	Triethyl orthoformate (24), Acetic Anhydride	Forms an ethoxymethylene active species.
2	Cyclization	2-Fluoroethylamine hydrochloride (25)	Produces quinolone 26 via nucleophilic attack and ring closure.
3	Borate Complex Formation	Boric acid, Acetic anhydride	Converts ethyl ester to borate complex 27 for improved solubility and reactivity.

A plausible mechanism for the **quinolone core formation (Steps 1-2)** is [2]:

- Triethyl orthoformate and acetic anhydride react to form a potent electrophile.
- Deprotonation of acetoacetate **23** by a mild base (e.g., K_2CO_3) generates an enolate.
- The enolate attacks the electrophile, leading to an intermediate that undergoes ethanol elimination, yielding an ethoxymethylene product.
- Treatment with 2-fluoroethylamine hydrochloride (**25**) triggers cyclization and aromatization to form the **quinolone 26**.

Final Coupling and Key Innovations

The final stage of the synthesis involves the coupling of the two main fragments [1]:

- **Nucleophilic Aromatic Substitution (S_NAr):** The fluoropyrrolidine fragment **22** acts as a nucleophile that displaces the fluorine atom at the 7-position of the borate complex **27**, forming the

carbon-nitrogen bond that links the two complex pieces and yielding Lascufloxacin.

Two innovative aspects of this synthesis route are:

- **Borate Complex Formation:** The conversion of the ethyl ester in **26** to the borate complex **27** was a crucial step. This complex offered **improved solubility and enhanced reactivity** in the final SNAr reaction, facilitating the coupling [1].
- **Stereocontrolled Fluorination:** The use of perfluoro-1-octanesulfonyl fluoride (POSF) to introduce the fluorine atom with **inversion of stereochemistry** ensured the correct final three-dimensional structure of the molecule [1].

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References

1. The synthesis method of Lascufloxacin hydrochloride [chemicalbook.com]
2. Synthesis of Lascufloxacin [nrochemistry.com]

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